methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a piperidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoate ester. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-indole: Similar structure but with an indole ring instead of a benzoate ester.
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoate moiety linked to a piperidine ring and a methoxybenzenesulfonyl group , which contribute to its unique biological profile. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation, potentially making it a candidate for anticancer therapies.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in the table below:
Activity Type | Description |
---|---|
Anticancer Potential | Inhibits enzymes involved in cancer cell growth and survival |
Antimicrobial Activity | Exhibits activity against certain bacterial strains |
Neuroprotective Effects | Potential inhibition of acetylcholinesterase, which may benefit neurodegenerative conditions |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzo[d]thiazole, similar in structure, inhibited tumor growth in vitro by targeting specific kinases involved in cell cycle regulation.
- Enzyme Inhibition : Research on piperazine derivatives indicated their effectiveness as inhibitors of human acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease . This mechanism may also extend to our compound due to structural similarities.
- Antimicrobial Properties : Investigations into sulfonamide derivatives revealed significant antimicrobial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-27-15-7-9-16(10-8-15)29(25,26)17-11-13-22(14-12-17)20(23)18-5-3-4-6-19(18)21(24)28-2/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGKZBSQHVZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.